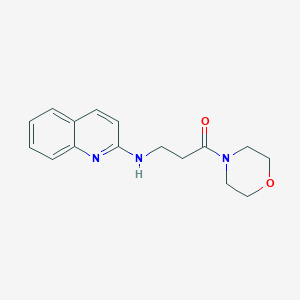
1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one is a complex organic compound that features a morpholine ring, a quinoline moiety, and a propanone backbone
Preparation Methods
The synthesis of 1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.
Quinoline attachment: The quinoline moiety can be introduced via a nucleophilic substitution reaction, where a quinoline derivative reacts with an appropriate electrophile.
Propanone backbone construction: The final step involves the formation of the propanone backbone through a condensation reaction between the morpholine-quinoline intermediate and a suitable ketone.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline-N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced morpholine or quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, where nucleophiles such as amines or thiols replace leaving groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Research: It is used in the study of cellular processes and pathways, including signal transduction and gene expression.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, affecting gene expression, while the morpholine ring can interact with protein active sites, modulating enzyme activity. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one can be compared with similar compounds such as:
1-Morpholin-4-yl-3-phenyl-2-(quinoxalin-2-ylamino)propan-1-one: This compound features a phenyl group instead of a quinoline moiety, leading to different biological activities and applications.
3-Amino-1-morpholin-4-yl-propan-1-one: This simpler compound lacks the quinoline moiety, resulting in different chemical reactivity and biological properties.
The uniqueness of this compound lies in its combination of the morpholine ring and quinoline moiety, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(19-9-11-21-12-10-19)7-8-17-15-6-5-13-3-1-2-4-14(13)18-15/h1-6H,7-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRVYIMANKCISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCNC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6647169.png)
![4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylsulfonyl)butanoic acid](/img/structure/B6647173.png)
![5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile](/img/structure/B6647179.png)
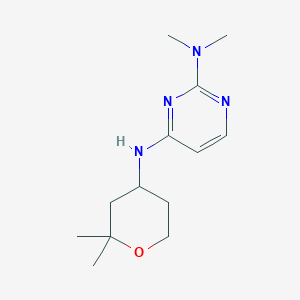

![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine](/img/structure/B6647192.png)
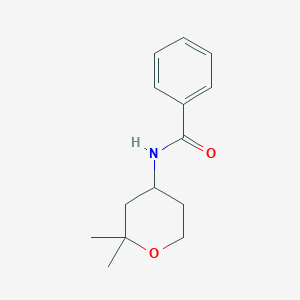
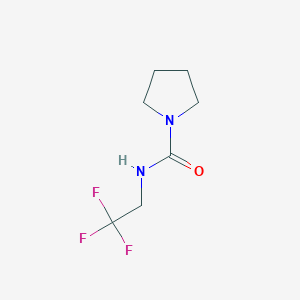
![3-[1-(4-Chlorophenyl)ethyl]-1,1-dimethylurea](/img/structure/B6647216.png)
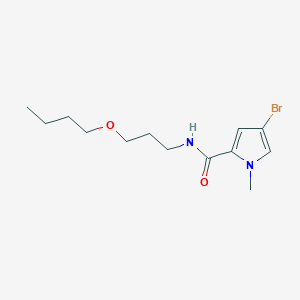
![3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6647255.png)
![4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one](/img/structure/B6647262.png)
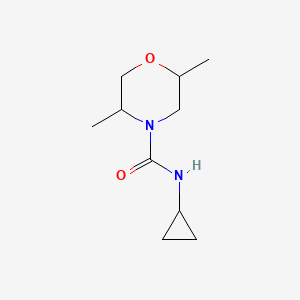
![1-[(5-Bromopyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B6647272.png)
